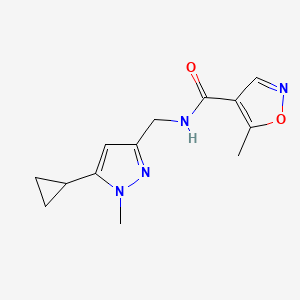

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

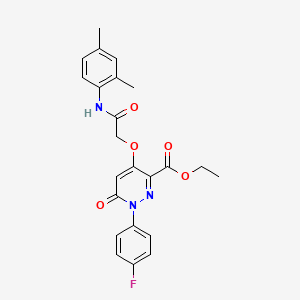

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and an isoxazole ring, which is a five-membered aromatic ring with one nitrogen atom and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and isoxazole rings, along with the cyclopropyl group and the carboxamide group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the functional groups. The pyrazole ring, for example, is known to undergo reactions such as halogenation, nitration, and sulfonation . The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Applications De Recherche Scientifique

Synthesis and Repellent Efficacy

Compounds similar in structure to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide are often studied for their potential use as synthetic repellents or drugs. For example, optically active piperidine analogs have been developed and assessed for their efficacy against arthropod vectors, showcasing the potential for related compounds in contributing to public health through the prevention of vector-borne diseases (Klun et al., 2003).

Metabolism and Excretion Studies

Research into the metabolism and excretion of synthetic compounds, including their interactions with biological systems, is crucial for understanding their safety and efficacy. Studies have detailed the metabolic pathways and pharmacokinetics of various compounds in humans, providing a framework for evaluating new chemical entities (Fennell et al., 2005).

Environmental and Dietary Exposure

Investigations into environmental and dietary exposure to synthetic compounds highlight the importance of monitoring and understanding human exposure to potential xenobiotics. Such studies offer insights into the sources of exposure and can guide the development of safer compounds with minimal environmental impact (Zapico et al., 2022).

Neurological Applications

Research into compounds acting on specific neurological pathways, such as glutamate receptors in the brain, can inform the development of therapeutics for neurological disorders or the study of brain function. This area of research underscores the therapeutic potential of chemically novel compounds in treating or understanding neurological conditions (Cornish et al., 1999).

Safety and Hazards

As with any chemical compound, handling “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide” would require appropriate safety precautions. Based on the safety information for similar compounds, potential hazards could include skin and eye irritation, and harmful if swallowed .

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8-11(7-15-19-8)13(18)14-6-10-5-12(9-3-4-9)17(2)16-10/h5,7,9H,3-4,6H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFPRJSFXDGONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2867853.png)

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)

![N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/no-structure.png)

![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)